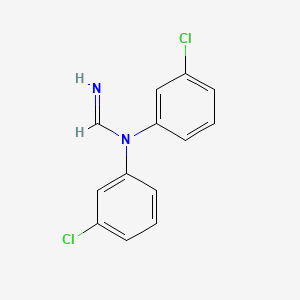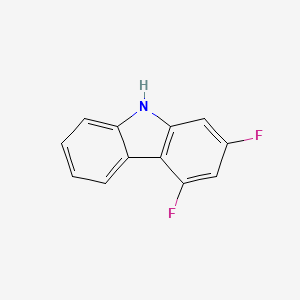![molecular formula C49H52F6N3P3Ru B11927625 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate: is a complex organometallic compound with the molecular formula C49H52F6N3P3Ru . This compound is known for its use as a catalyst in various chemical reactions, particularly in the field of organic synthesis . It is characterized by its yellow powder form and air-sensitive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of cyclopentadienylruthenium complexes with diphenylphosphino-substituted pyridines in the presence of acetonitrile . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its ruthenium center.
Reduction: It can also undergo reduction reactions, where the ruthenium center plays a crucial role.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrides are often used.
Substitution: Ligand exchange can be facilitated by various nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new ruthenium complexes with different ligands .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and carbon-carbon bond formation .
Biology: While its direct applications in biology are limited, the compound’s catalytic properties can be utilized in the synthesis of biologically active molecules .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued .
Mechanism of Action
The mechanism by which Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate exerts its effects is primarily through its role as a catalyst. The ruthenium center facilitates various chemical transformations by providing a reactive site for substrate molecules . The compound’s ligands, including diphenylphosphino and pyridine groups, help stabilize the reactive intermediates and enhance the overall catalytic efficiency .
Comparison with Similar Compounds
- Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium
- Dimethylammonium dichlorotri(μ-chloro)bis{®-(+)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}diruthenate(II)
- Dichlorobis(μ-chloro)bis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadien-1,8-diyl]diruthenium(IV)
Uniqueness: What sets Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate apart from similar compounds is its unique combination of ligands, which provide specific steric and electronic properties that enhance its catalytic performance in certain reactions . The presence of the acetonitrile ligand also contributes to its distinct reactivity and stability .
Properties
Molecular Formula |
C49H52F6N3P3Ru |
|---|---|
Molecular Weight |
990.9 g/mol |
IUPAC Name |
acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2 |
InChI Key |
OWGIBKAXZNILPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
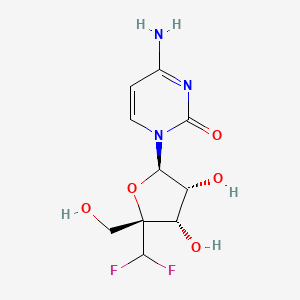

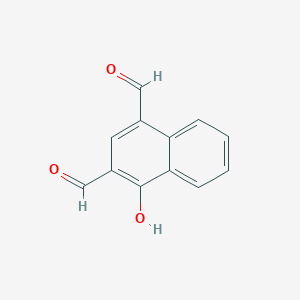

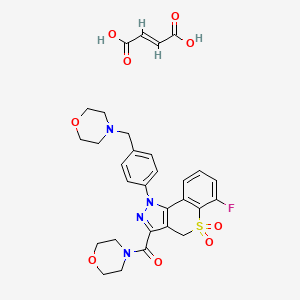
![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
